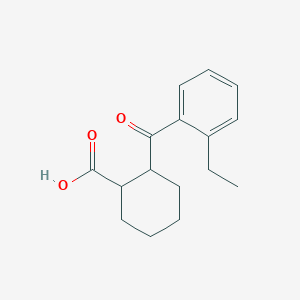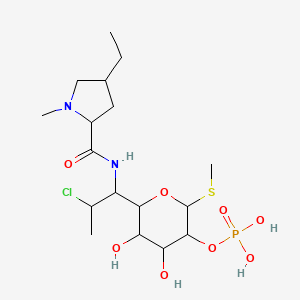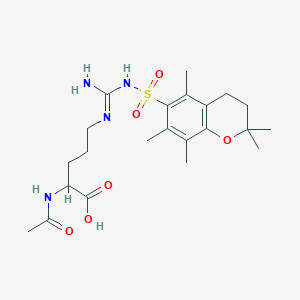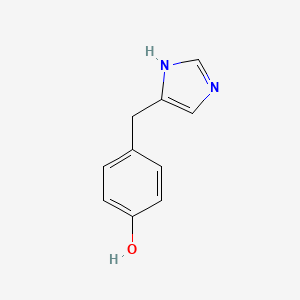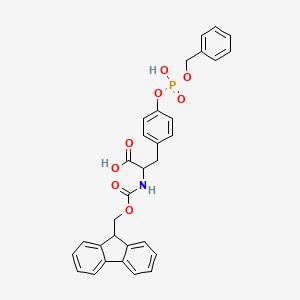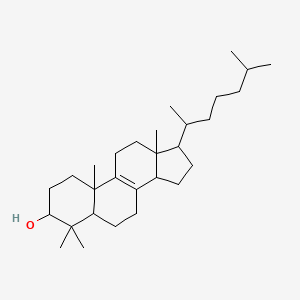
Demethyldihydrolanosterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Demethyldihydrolanosterol is a derivative of lanosterol, a tetracyclic triterpenoid. It is a sterol that plays a significant role in the biosynthesis of cholesterol and other steroids. The compound is known for its ability to activate oocyte meiosis and is involved in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of demethyldihydrolanosterol typically involves the demethylation of lanosterol or its derivatives. One common method is the reaction of 3β-hydroxy-3α-acetyl-14α-methyl-4-nor-5α-cholest-8-ene toluene-p-sulphonylhydrazone under Bamford–Stevens conditions, resulting in the formation of 4α,14α-dimethyl-5α-cholest-8-en-3-one (this compound) and a mixture of 3,14α-dimethyl-4-oxo steroids .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Demethyldihydrolanosterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Demethyldihydrolanosterol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its role in activating oocyte meiosis and other biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in cholesterol biosynthesis and steroid metabolism.
Industry: It is used in the production of various industrial products, including pharmaceuticals and cosmetics.
Mecanismo De Acción
Demethyldihydrolanosterol exerts its effects by interacting with specific molecular targets and pathways. It is involved in the biosynthesis of cholesterol and other steroids, acting as a precursor in these pathways. The compound’s mechanism of action includes the activation of enzymes and other proteins involved in these biosynthetic processes.
Comparación Con Compuestos Similares
Similar Compounds
Lanosterol: The parent compound from which demethyldihydrolanosterol is derived.
Dihydrolanosterol: Another derivative of lanosterol with similar properties.
Obtusifoliol: A sterol with a similar structure and function.
Uniqueness
This compound is unique due to its specific role in activating oocyte meiosis and its involvement in the biosynthesis of cholesterol and other steroids. Its distinct chemical structure and properties make it valuable for various scientific and industrial applications .
Propiedades
IUPAC Name |
4,4,10,13-tetramethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h19-20,22-23,25-26,30H,8-18H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHRVINOXYETMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]acetamide](/img/structure/B12319039.png)
![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxyquinolin-4-one](/img/structure/B12319040.png)
![6,10,10,14,15,21,21-Heptamethyl-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosane-9,25-dione](/img/structure/B12319046.png)
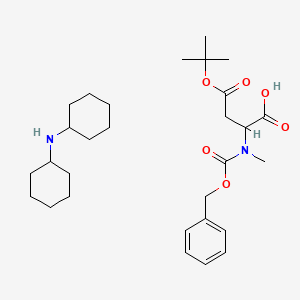
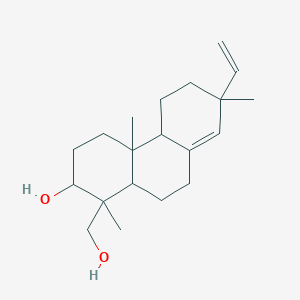
![1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B12319067.png)

![rac-[(3S,4R)-4-(2,5-Difluorophenyl)-3-pyrrolidinyl]methanol hydrochloride](/img/structure/B12319071.png)
